2-[3-[Methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-[Methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]-3-oxopropyl]benzoic acid is a complex organic compound with a unique structure that combines a benzothiazole ring with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]-3-oxopropyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the benzoic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
2-[3-[Methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]-3-oxopropyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-[Methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[Methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]-3-oxopropyl]benzoic acid
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-[methyl-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-12-20-15-8-5-9-16(18(15)25-12)21(2)17(22)11-10-13-6-3-4-7-14(13)19(23)24/h3-4,6-7,16H,5,8-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWJGPFDFHAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(CCC2)N(C)C(=O)CCC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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